molecular formula C24H16N4O2 B3592293 2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3592293
M. Wt: 392.4 g/mol
InChI Key: HCOMDRFOFXIBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-indolo[2,3-b]quinoxaline . It is known that 6H-indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule . Therefore, compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents .


Synthesis Analysis

A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .


Molecular Structure Analysis

The molecular structure of “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is complex and contains various functional groups. The IR spectrum shows peaks at 3100–2854 cm-1 (C–H), 1678 cm-1 (C=O), 1600 cm-1 (C=N), 1595–1458 cm-1 (C=C Ar), and 1238 cm-1 (C–O–C) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” include alkylation with phenacyl bromide . The rate of the competing Kornblum oxidation reaction increases in the presence of electron-withdrawing substituents at position 4 of phenacyl bromide .


Physical and Chemical Properties Analysis

The compound “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” appears as yellow crystals . The melting point is 192.6–193.6°C .

Mechanism of Action

The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication .

Future Directions

The future directions for the study of “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” and its derivatives could involve further exploration of their antibacterial and antiviral properties . There is also a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .

Properties

IUPAC Name

2-(2-indolo[3,2-b]quinoxalin-6-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2/c29-23-15-7-1-2-8-16(15)24(30)28(23)14-13-27-20-12-6-3-9-17(20)21-22(27)26-19-11-5-4-10-18(19)25-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOMDRFOFXIBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.